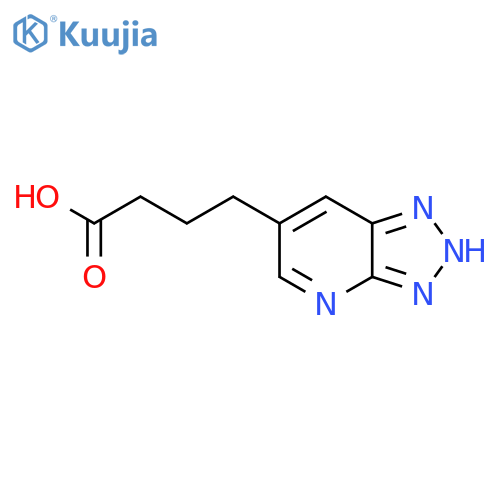Cas no 2228609-43-4 (4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanoic acid)

4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanoic acid
- 4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanoic acid
- 2228609-43-4
- EN300-1731022
-
- インチ: 1S/C9H10N4O2/c14-8(15)3-1-2-6-4-7-9(10-5-6)12-13-11-7/h4-5H,1-3H2,(H,14,15)(H,10,11,12,13)
- InChIKey: DIFYKOHZLKUJMA-UHFFFAOYSA-N
- SMILES: OC(CCCC1C=NC2C(C=1)=NNN=2)=O
計算された属性
- 精确分子量: 206.08037557g/mol
- 同位素质量: 206.08037557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 91.8Ų
4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanoic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731022-2.5g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanoic acid |
2228609-43-4 | 2.5g |
$3988.0 | 2023-09-20 | ||
| Enamine | EN300-1731022-1.0g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanoic acid |
2228609-43-4 | 1g |
$2035.0 | 2023-06-04 | ||
| Enamine | EN300-1731022-10.0g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanoic acid |
2228609-43-4 | 10g |
$8749.0 | 2023-06-04 | ||
| Enamine | EN300-1731022-10g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanoic acid |
2228609-43-4 | 10g |
$8749.0 | 2023-09-20 | ||
| Enamine | EN300-1731022-5g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanoic acid |
2228609-43-4 | 5g |
$5900.0 | 2023-09-20 | ||
| Enamine | EN300-1731022-0.1g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanoic acid |
2228609-43-4 | 0.1g |
$1791.0 | 2023-09-20 | ||
| Enamine | EN300-1731022-5.0g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanoic acid |
2228609-43-4 | 5g |
$5900.0 | 2023-06-04 | ||
| Enamine | EN300-1731022-0.5g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanoic acid |
2228609-43-4 | 0.5g |
$1954.0 | 2023-09-20 | ||
| Enamine | EN300-1731022-0.05g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanoic acid |
2228609-43-4 | 0.05g |
$1709.0 | 2023-09-20 | ||
| Enamine | EN300-1731022-0.25g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanoic acid |
2228609-43-4 | 0.25g |
$1872.0 | 2023-09-20 |
4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanoic acid 関連文献
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
9. Caper tea
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanoic acidに関する追加情報
4-{3H-1,2,3-Triazolo[4,5-b]pyridin-6-yl}butanoic Acid: A Comprehensive Overview
The compound with CAS No. 2228609-43-4, commonly referred to as 4-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}butanoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a triazolopyridine ring system with a butanoic acid moiety. The triazolo[4,5-b]pyridine core is a heterocyclic aromatic system that imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical and biological applications.
Recent studies have highlighted the potential of 4-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}butanoic acid as a promising candidate in drug discovery. Its ability to modulate key biological targets, such as G-protein coupled receptors (GPCRs) and ion channels, has been extensively investigated. For instance, researchers have demonstrated that this compound exhibits potent activity against certain types of cancer cells by selectively inhibiting tumor growth and inducing apoptosis. These findings underscore its potential as an anticancer agent with minimal off-target effects.
In addition to its pharmacological applications, 4-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}butanoic acid has also been explored for its role in chemical synthesis. The triazolopyridine moiety serves as a versatile building block for constructing more complex molecules with enhanced bioactivity. For example, chemists have successfully synthesized derivatives of this compound that exhibit improved solubility and bioavailability, making them more suitable for therapeutic use.
The synthesis of 4-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}butanoic acid involves a multi-step process that typically begins with the preparation of the triazolopyridine ring system. This is often achieved through a combination of cyclization reactions and coupling techniques. The subsequent introduction of the butanoic acid group requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods have significantly streamlined this process, enabling large-scale production of the compound for both research and commercial purposes.
From an analytical standpoint, 4-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}butanoic acid has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into its molecular structure and stability under various conditions. Furthermore, computational modeling has been employed to predict its interaction with biological targets at the molecular level. Such computational approaches have proven invaluable in guiding experimental efforts and accelerating drug discovery pipelines.
One of the most intriguing aspects of 4-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}butanoic acid is its ability to adopt multiple conformations due to the flexibility of its side chains. This conformational diversity plays a critical role in determining its binding affinity to target proteins. Recent studies utilizing X-ray crystallography have revealed the precise binding modes of this compound within protein cavities. These findings have provided a deeper understanding of its mechanism of action and have paved the way for the design of more potent analogs.
In terms of therapeutic applications, 4-{3H-1
2228609-43-4 (4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanoic acid) Related Products
- 94443-88-6(bacopaside X)
- 926203-96-5(1-(difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole)
- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)
- 1807041-19-5(5-Fluoro-4-nitronicotinonitrile)
- 1049255-48-2(1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea)
- 1214385-62-2(Methyl 3-bromo-2-chloropyridine-4-carboxylate)
- 2228581-07-3((3-bromopyridin-2-yl)methanesulfonyl fluoride)
- 1803650-20-5(3-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-6-methanol)
- 2137629-78-6(tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate)
- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)




